molecular formula C7H13ClO B041055 Heptanoyl chloride CAS No. 2528-61-2

Heptanoyl chloride

Cat. No. B041055
CAS RN: 2528-61-2
M. Wt: 148.63 g/mol
InChI Key: UCVODTZQZHMTPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heptanoyl chloride and related compounds involves diverse chemical reactions. For instance, chemical reduction of specific benzopyrylium chlorides leads to complex heptacyclic molecules, showcasing the compound's potential in forming intricate structures (Diab et al., 1999). Additionally, reactions involving bicycloheptane derivatives highlight the versatility of heptanoyl chloride in synthesizing various molecular configurations (Bogdanov et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds related to heptanoyl chloride often reveals complex geometries and bonding patterns. For example, studies on azamacrocycles and other cyclic compounds provide insight into the structural diversity achievable with heptanoyl chloride derivatives (Bencini et al., 1991).

Chemical Reactions and Properties

Heptanoyl chloride undergoes a variety of chemical reactions, contributing to its wide applicability in organic synthesis. The synthesis of telechelics and exploration of physical hydrogels demonstrate the compound's capacity for creating materials with distinct physical properties (Wang et al., 2011).

Scientific Research Applications

  • In a study by Zheng et al. (2016), the [Si 4 mim]Cl/ n -heptane/ n -hexanol/NaCl microemulsion system demonstrated an effective extraction of palladium (II) from a chloride medium, achieving an extraction percentage of up to 98% (Zheng et al., 2016).

  • Chen et al. (2019) discovered that chloride plays a critical role in shaping silver nanocubes during polyol synthesis, leading to a progression from truncated octahedra to cuboctahedra, truncated cubes, and ultimately cubes (Chen et al., 2019).

  • Research by Mason et al. (1970) demonstrated that U(VI) and selected M(III) cations can be extracted from an aqueous chloride phase into a solution of HDNOP in benzene or n-heptane, with stoichiometries determined for each hydrocarbon diluent (Mason et al., 1970).

  • A study by Savateev et al. (2016) used ammonium chloride as a green, reusable template to produce heptazine-based graphitic carbon nitrides with up to 6 times higher photocatalytic activity, offering a green alternative to traditional methods (Savateev et al., 2016).

  • Law et al. (2009) found that chloride transport inhibitors and gap junction inhibitors reduce fluid flow across the porcine ciliary epithelium, suggesting that fluid secretion is mainly driven by chloride transport (Law et al., 2009).

  • Yi et al. (2015) showed that dialkylimide extractants, derived from propionamide, pentanamide, and heptamide, can be used as a synthesis platform for various pharmaceuticals with high purity and yields (Yi et al., 2015).

Safety And Hazards

Heptanoyl chloride is classified as a combustible liquid . It may be corrosive to metals and causes severe skin burns and eye damage . It is fatal if inhaled . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

heptanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVODTZQZHMTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062496
Record name Heptanoyl chloride
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Molecular Weight

148.63 g/mol
Source PubChem
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Physical Description

Colorless to light yellow liquid with a pungent odor; [Acros Organics MSDS]
Record name Heptanoyl chloride
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Product Name

Heptanoyl chloride

CAS RN

2528-61-2
Record name Heptanoyl chloride
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Record name Heptanoyl chloride
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Record name HEPTANOYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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